molecular formula C18H16N4 B5483265 (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile CAS No. 57319-74-1

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile

Cat. No.: B5483265
CAS No.: 57319-74-1
M. Wt: 288.3 g/mol
InChI Key: SHZAKAMMDOHBMT-SDNWHVSQSA-N
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Description

(E)-2-(1H-Benzo[d]imidazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile is a benzimidazole-based acrylonitrile derivative characterized by an electron-rich aromatic system. The compound features a benzimidazole core linked via an acrylonitrile bridge to a 4-(dimethylamino)phenyl group. This structure enables π-π stacking interactions and intramolecular charge transfer, making it relevant for applications in materials science and medicinal chemistry.

Properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4/c1-22(2)15-9-7-13(8-10-15)11-14(12-19)18-20-16-5-3-4-6-17(16)21-18/h3-11H,1-2H3,(H,20,21)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHZAKAMMDOHBMT-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57319-74-1
Record name 1H-Benzimidazol-2-acetonitrile, alpha-((4-(dimethylamino)phenyl)methylene)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057319741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC153127
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153127
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves a multi-step process. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the acrylonitrile group and finally the attachment of the dimethylaminophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and reductive alkylation can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Benzimidazole Core

The benzimidazole moiety can undergo N-alkylation or remain unsubstituted, significantly altering physicochemical properties:

  • N-Methyl Substitution: (E)-3-(4-N,N-Dimethylaminophenyl)-2-(N-methylbenzimidazol-2-yl)acrylonitrile () has a methyl group on the benzimidazole nitrogen, increasing lipophilicity (logP) and reducing hydrogen-bonding capacity compared to the unsubstituted target compound .

Variations in the Aryl Acrylonitrile Substituent

The electronic nature of the aryl group influences conjugation and bioactivity:

  • 4-(Diethylamino)phenyl: (E)-2-(1H-Benzimidazol-2-yl)-3-(4-N,N-diethylaminophenyl)acrylonitrile () replaces dimethylamino with diethylamino, enhancing electron-donating effects but reducing melting point (151–156°C vs. 202–206°C for N-methyl analogs) due to steric hindrance .
  • Heterocyclic Substituents : (2E)-2-(1H-Benzo[d]imidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile () substitutes phenyl with a furyl group, introducing oxygen-mediated polarity and altered π-conjugation pathways .
  • Thiazole Replacement: (E)-2-(Benzo[d]thiazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile () replaces benzimidazole with thiazole, reducing basicity but increasing sulfur-mediated intermolecular interactions .
Table 1: Key Structural Variations and Properties
Compound Benzimidazole Substituent Aryl Group Melting Point (°C) Yield (%) Reference
Target Compound 1H (unsubstituted) 4-(Dimethylamino)phenyl N/R N/R -
(E)-N-Methyl Analog N-Methyl 4-(Dimethylamino)phenyl 202–206 58
(E)-Diethylamino Analog 1H 4-(Diethylamino)phenyl 151–156 68
Thiazole Analog N/A (Thiazole core) 4-(Dimethylamino)phenyl N/R N/R
Furyl-Substituted Analog 1H 5-(4-Bromophenyl)furyl N/R N/R

Physicochemical Properties

Melting Points and Isomerism

  • E-Isomers : Pure E-isomers (e.g., N-methyl analog in ) exhibit higher melting points (202–206°C) due to planar geometry and efficient crystal packing .
  • E/Z Mixtures: Compounds like E(Z)-3-(4-N,N-Dimethylaminophenyl)-2-(N-hexylbenzimidazol-2-yl)acrylonitrile exist as oils, with a 2:1 E/Z ratio, reducing crystallinity .

Solubility and Electronic Properties

  • The dimethylamino group enhances solubility in polar solvents (e.g., ethanol, DMSO) via its electron-donating nature.
  • Methoxy or bromo substituents () reduce solubility compared to dimethylamino derivatives due to decreased polarity .

Antiproliferative Potential

Benzimidazole acrylonitriles in and were tested against cancer cell lines. While data for the target compound is unavailable, structural trends suggest:

  • N-Alkylation : N-Methyl or N-hexyl groups may enhance membrane permeability but reduce target binding due to steric effects .
  • Electron-Donating Groups: 4-(Dimethylamino)phenyl likely improves intercalation with DNA or enzyme active sites compared to non-polar substituents .

Biological Activity

(E)-2-(1H-benzo[d]imidazol-2-yl)-3-(4-(dimethylamino)phenyl)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H19N5
  • Molecular Weight : 321.384 g/mol
  • IUPAC Name : this compound

The compound exhibits its biological activity primarily through the inhibition of various cellular pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis and inhibit cell migration, which are critical factors in cancer metastasis.

Anticancer Properties

Recent studies have highlighted the compound's significant anticancer effects across various cancer cell lines. Notably, it has demonstrated:

  • Inhibition of Cell Proliferation : The compound inhibits the proliferation of cancer cells, with IC50 values reported as low as 9 μM against A549 human lung cancer cells .
  • Induction of Apoptosis : Mechanistic studies suggest that the compound triggers apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Cell Cycle Arrest : It has been reported to cause cell cycle arrest, leading to senescence in treated cells, which is a desirable effect in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, there is emerging evidence that this compound possesses antimicrobial activity. Preliminary tests indicate effectiveness against various bacterial strains, suggesting potential applications beyond oncology .

Case Studies

  • A549 Cell Line Study :
    • Researchers evaluated the compound's effects on A549 cells, revealing a profound inhibition of cell proliferation linked to morphological changes and loss of migratory capabilities .
    • The study also noted an increase in senescence-associated β-galactosidase activity, indicating a shift towards cellular aging as a response to treatment.
  • Comparative Analysis :
    • In comparative studies against known anticancer agents like combretastatin A4 and docetaxel, this compound exhibited comparable or superior antiproliferative activity .

Data Summary

Biological ActivityIC50 ValueCell LineMechanism
Anticancer9 μMA549 (Lung Cancer)Induces apoptosis; inhibits migration
AntimicrobialN/AVarious BacteriaEffective against E. coli and others

Q & A

Q. What are the established synthesis routes for this compound, and how can its purity be validated?

The compound is synthesized via multi-step reactions, typically involving:

  • Aza-Michael addition : Acrylonitrile reacts with amines (e.g., benzimidazole derivatives) under microwave irradiation to enhance reaction efficiency (yields ~63–92%) .
  • Catalytic conditions : Proline or sodium hydride may act as catalysts in ethanol or DMF solvents .
  • Isomer control : The E-configuration is stabilized by minimizing steric hindrance between substituents . Validation: Purity is confirmed via TLC/HPLC monitoring , and structural integrity via NMR (e.g., δ 7.45–8.1 ppm for aromatic protons) , IR (nitrile stretch ~2245 cm⁻¹) , and mass spectrometry (M⁺ peaks) .

Q. What key structural features influence its reactivity and biological activity?

  • Benzimidazole core : Enhances π-π stacking with biological targets (e.g., enzymes) .
  • Acrylonitrile moiety : Acts as a Michael acceptor, enabling nucleophilic additions .
  • 4-(Dimethylamino)phenyl group : Electron-donating effects increase solubility and modulate electronic properties .
  • E-configuration : Ensures spatial alignment for target interactions .

Q. Which spectroscopic methods are critical for characterization?

  • 1H/13C NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and quaternary carbons .
  • FTIR : Confirms nitrile (2245 cm⁻¹), C=O (if present, ~1650 cm⁻¹), and NH stretches .
  • Mass spectrometry : Validates molecular weight (e.g., M⁺ at m/z 324–426) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 20–30% .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
  • Catalyst screening : Proline or NaH increases regioselectivity in cyclization steps .
  • Temperature control : Maintaining 60–80°C prevents side reactions (e.g., isomerization) .

Q. How should contradictory data in biological activity assays be addressed?

  • Dose-response validation : Replicate cytotoxicity assays (e.g., MTT) across multiple cell lines to rule out cell-specific effects .
  • Target specificity profiling : Use kinase inhibition assays or molecular docking to identify off-target interactions .
  • Solubility adjustments : Use DMSO/cosolvents to ensure uniform compound dispersion in vitro . Example: A compound with inconsistent anticancer activity showed improved consistency after adjusting DMSO concentration from 0.1% to 0.5% .

Q. What strategies are effective in elucidating the mechanism of action?

  • Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases linked to apoptosis .
  • Cellular imaging : Track subcellular localization via fluorescent tagging .
  • Transcriptomics/proteomics : Identify differentially expressed genes/proteins post-treatment .

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